2-(Etilamino)etanol

Descripción general

Descripción

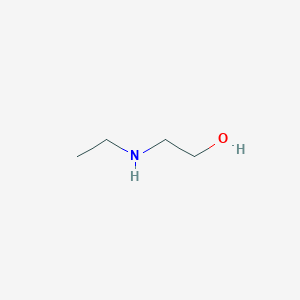

2-(Ethylamino)ethanol is an organic compound with the molecular formula C₄H₁₁NO. It is a colorless liquid that is miscible with water and has a mild amine-like odor. This compound is used in various industrial applications, including as a corrosion inhibitor and as an intermediate in the synthesis of other chemicals .

Aplicaciones Científicas De Investigación

2-(Ethylamino)ethanol has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 2-(Ethylamino)ethanol is the metal surfaces that are prone to corrosion . This compound acts as a corrosion inhibitor , interacting with the metal surfaces to prevent their degradation and prolong their lifespan .

Mode of Action

2-(Ethylamino)ethanol interacts with its targets by adsorbing onto the bare sites of the metal . It also has the ability to stabilize the hydroxide surface film on the metal, which is a protective layer that prevents further corrosion . This dual action makes 2-(Ethylamino)ethanol an efficient compound for inhibiting corrosion .

Pharmacokinetics

Its physical properties such as itsvapor pressure , boiling point , and density can influence its bioavailability

Result of Action

The primary result of 2-(Ethylamino)ethanol’s action is the inhibition of corrosion . By interacting with metal surfaces, it prevents the degradation of the metal, thereby prolonging the lifespan of the metal and maintaining its structural integrity .

Action Environment

The action, efficacy, and stability of 2-(Ethylamino)ethanol can be influenced by various environmental factors. For instance, its corrosion-inhibiting properties may be affected by the presence of oxygen , humidity , and temperature . Moreover, safety data suggests that it is a combustible material and its containers may explode when heated , indicating that high temperatures could affect its stability .

Análisis Bioquímico

Biochemical Properties

It is known that its primary mechanism of action lies in its chemical reactivity, particularly as a nucleophilic agent in organic synthesis reactions .

Molecular Mechanism

It is known that the compound can act as a nucleophilic agent in organic synthesis reactions . This suggests that it may interact with biomolecules in a way that influences their function, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(Ethylamino)ethanol in laboratory settings. A study on a water-lean solvent of 2-(Ethylamino)ethanol showed that it achieved CO2 removal efficiency greater than 90% and the lowest regeneration energy of 2.2 GJ/tCO2, which is 45% lower than that of 5M MEA .

Metabolic Pathways

It is known that ethanol, a related compound, is metabolized in the liver via alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH)

Transport and Distribution

Given its amphiphilic nature, it is likely to distribute in all compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Ethylamino)ethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylamine in the presence of a catalyst such as a crystalline metallosilicate . Another method involves the disproportionation of N-ethyldiethanolamine in the presence of catalysts like manganese oxide or alkali metal hydroxide-supporting zirconium oxide .

Industrial Production Methods

In industrial settings, the production of 2-(Ethylamino)ethanol typically involves the use of large-scale reactors where ethylene oxide and ethylamine are reacted under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation to obtain high-purity 2-(Ethylamino)ethanol .

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ethylaminoacetaldehyde or ethylaminoacetic acid.

Reduction: Ethylamine.

Substitution: Various N-substituted ethanolamines.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Isopropylamino)ethanol

- N-Ethyldiethanolamine

- N-Ethylmonoethanolamine

Uniqueness

2-(Ethylamino)ethanol is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to act as both a nucleophile and a base allows it to participate in diverse chemical reactions, which is not always the case with similar compounds .

Propiedades

IUPAC Name |

2-(ethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJDSYMOBYNHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

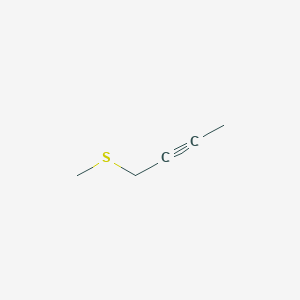

CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021922 | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO] | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

160 °F (NFPA, 2010) | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-73-6 | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G0G2TK41H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(Ethylamino)ethanol being investigated for carbon capture?

A1: 2-(Ethylamino)ethanol is being investigated as a potential solvent for carbon dioxide (CO2) capture due to its favorable properties. These include its ability to chemically react with CO2 [, , ], relatively high absorption capacity [, , ], and potentially lower regeneration energy requirements compared to some traditional solvents like monoethanolamine (MEA) [, ].

Q2: How does the chemical structure of 2-(Ethylamino)ethanol impact its CO2 absorption properties?

A2: As a secondary amine, 2-(Ethylamino)ethanol reacts with CO2 to form carbamate and protonated amine species []. The presence of both an amine group and a hydroxyl group in its structure allows for intermolecular hydrogen bonding, influencing its physical properties like density, viscosity, and vapor pressure, which are relevant for absorption processes [, , , , , ].

Q3: What is the impact of temperature on the CO2 absorption capacity of 2-(Ethylamino)ethanol?

A3: Similar to other amine-based solvents, the CO2 absorption capacity of 2-(Ethylamino)ethanol decreases with increasing temperature [, ]. This is attributed to the exothermic nature of the CO2 absorption reaction, making the process less favorable at higher temperatures.

Q4: How does 2-(Ethylamino)ethanol compare to other amines in terms of heat of absorption?

A4: The heat of absorption of 2-(Ethylamino)ethanol, a secondary amine, falls between that of primary amines (like MEA) and tertiary amines (like MDEA). This means its energy requirement for regeneration, a crucial aspect of CO2 capture processes, is potentially lower than primary amines [].

Q5: Are there any studies on using 2-(Ethylamino)ethanol in blends for CO2 capture?

A5: Yes, research has explored the use of 2-(Ethylamino)ethanol in blends with other amines, like MEA, AMP (2-Amino-2-methyl-1-propanol), and MDEA (Methyldiethanolamine), to enhance CO2 absorption and potentially improve the overall process efficiency [, , , ].

Q6: Has the performance of 2-(Ethylamino)ethanol for CO2 absorption been investigated in real-world settings?

A6: Researchers have studied the countercurrent absorption of CO2 from real flue gas into 2-(Ethylamino)ethanol solutions using a wetted wall column connected to a power plant, providing valuable insights into its real-world performance [].

Q7: What is the molecular formula and weight of 2-(Ethylamino)ethanol?

A7: The molecular formula of 2-(Ethylamino)ethanol is C4H11NO, and its molecular weight is 89.14 g/mol.

Q8: How do temperature and concentration affect the density and viscosity of aqueous 2-(Ethylamino)ethanol solutions?

A8: Studies have shown that both density and viscosity of aqueous 2-(Ethylamino)ethanol solutions are influenced by temperature and concentration. Generally, density decreases with increasing temperature and increases with increasing concentration [, ]. Viscosity, on the other hand, decreases with increasing temperature and increases with increasing concentration [, ]. These properties are essential considerations for designing and optimizing CO2 absorption processes.

Q9: Are there any models available to predict the density and viscosity of 2-(Ethylamino)ethanol solutions?

A9: Researchers have used models like the Redlich-Kister equation, Wilson model, and empirical polynomial correlations to predict the density and viscosity of aqueous 2-(Ethylamino)ethanol solutions []. These models help estimate properties under various conditions, aiding in process design and simulation.

Q10: What is the significance of studying ultrasound speed in 2-(Ethylamino)ethanol solutions?

A10: Ultrasound speed measurements in 2-(Ethylamino)ethanol solutions provide insights into molecular interactions and thermodynamic properties, such as isentropic compressibility, without requiring density data [, ]. This information contributes to a deeper understanding of the solution behavior and aids in developing more accurate predictive models.

Q11: What is the significance of correlated volume fluctuations in 2-(Ethylamino)ethanol mixtures?

A11: Researchers have investigated correlated volume fluctuations in 2-(Ethylamino)ethanol mixtures to understand the interactions between unlike molecules []. By analyzing isothermal compression data, they can estimate adjusted correlation coefficients, which provide information about the strength and nature of intermolecular interactions within the mixture.

Q12: Does 2-(Ethylamino)ethanol have any applications besides CO2 capture?

A12: While extensively studied for CO2 capture, 2-(Ethylamino)ethanol also exhibits potential in other applications. This includes its use as a precursor for synthesizing thiourea derivatives [], a potential corrosion inhibitor [], and a monomer for producing thin film hydrogels with thermoresponsive properties [, ].

Q13: What are the advantages of using microwave irradiation in synthesizing thiourea derivatives from 2-(Ethylamino)ethanol?

A13: Utilizing microwave irradiation in the synthesis of thiourea derivatives, where 2-(Ethylamino)ethanol serves as a reagent, offers advantages like shorter reaction times and significantly improved yields compared to traditional reflux methods []. This highlights the potential of employing alternative energy sources like microwaves in chemical synthesis for enhanced efficiency.

Q14: Have there been any computational studies on 2-(Ethylamino)ethanol for CO2 capture?

A14: Yes, computational chemistry techniques, including molecular dynamics simulations, have been employed to investigate the diffusivity of 2-(Ethylamino)ethanol and its intermolecular interaction strength in the context of CO2 absorption []. These simulations help understand the molecular-level behavior of the solvent and its interactions with CO2, providing valuable information for process optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)

![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)